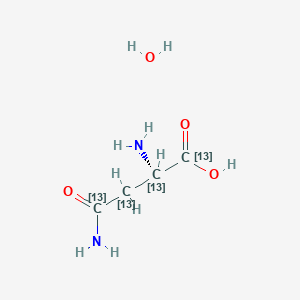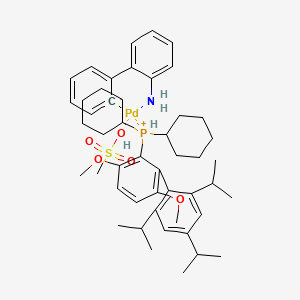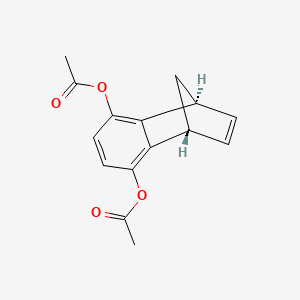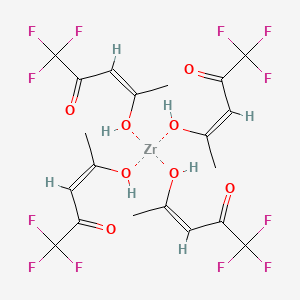
Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium(IV) trifluoroacetylacetonate is a coordination compound with the chemical formula Zr(C5H4F3O2)4. It is a white powder that is used in various scientific and industrial applications. The compound is known for its high thermal stability and volatility, making it useful in processes such as chemical vapor deposition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zirconium(IV) trifluoroacetylacetonate can be synthesized through the reaction of zirconium(IV) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane. The mixture is heated under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of zirconium(IV) trifluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium(IV) trifluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with other metal ions or organic molecules through coordination bonds.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) trifluoroacetylacetonate include other metal salts, organic ligands, and bases. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving zirconium(IV) trifluoroacetylacetonate depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new zirconium complexes with different ligands, while coordination reactions can result in the formation of multi-metallic complexes .
Applications De Recherche Scientifique
Zirconium(IV) trifluoroacetylacetonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mécanisme D'action
The mechanism of action of zirconium(IV) trifluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The zirconium ion acts as a Lewis acid, accepting electron pairs from donor ligands to form coordination bonds. This property is exploited in catalysis and material synthesis, where the compound facilitates the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium(IV) acetylacetonate: Similar to zirconium(IV) trifluoroacetylacetonate but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Zirconium(IV) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability properties.
Uniqueness
Zirconium(IV) trifluoroacetylacetonate is unique due to its high thermal stability and volatility, which make it particularly useful in high-temperature processes such as chemical vapor deposition. Its trifluoroacetylacetonate ligands also provide distinct electronic properties that influence its reactivity and coordination behavior .
Propriétés
Formule moléculaire |
C20H20F12O8Zr |
|---|---|
Poids moléculaire |
707.6 g/mol |
Nom IUPAC |
(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; |
Clé InChI |
XRKUYOHMXDWEPJ-SFFXPQKJSA-N |
SMILES isomérique |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zr] |
SMILES canonique |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




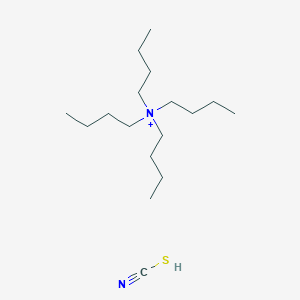


![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)

